molecular formula C10H18O3 B2675392 Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate CAS No. 72641-04-4

Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate

Cat. No.: B2675392
CAS No.: 72641-04-4
M. Wt: 186.251
InChI Key: ILXBUMBOKFXCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate: is an organic compound with the molecular formula C10H18O3. It is a derivative of cyclohexane, featuring a hydroxyl group at the 4th position, a methyl group at the 2nd position, and an ethyl ester group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halides, amines.

Scientific Research Applications

Chemistry: Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties .

Industry: The compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for creating polymers, resins, and other industrial products .

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. For instance, its hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative that can further participate in metabolic processes .

Comparison with Similar Compounds

    Ethyl 4-hydroxycyclohexane-1-carboxylate: Lacks the methyl group at the 2nd position.

    Ethyl 2-methylcyclohexane-1-carboxylate: Lacks the hydroxyl group at the 4th position.

    Methyl 4-hydroxy-2-methylcyclohexane-1-carboxylate: Has a methyl ester instead of an ethyl ester.

Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a methyl group on the cyclohexane ring, along with an ethyl ester group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in synthesis and industry .

Properties

IUPAC Name

ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7-9,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXBUMBOKFXCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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